molecular formula C16H17NO3 B5879007 N-[4-(benzyloxy)phenyl]-2-methoxyacetamide

N-[4-(benzyloxy)phenyl]-2-methoxyacetamide

Cat. No.: B5879007
M. Wt: 271.31 g/mol
InChI Key: FSUMJLIBGXMQJY-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-methoxyacetamide is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-methoxyacetamide typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzyloxyphenol.

    Acylation Reaction: The 4-benzyloxyphenol is then reacted with methoxyacetyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methoxyacetamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of N-[4-(benzyloxy)phenyl]-2-methoxyethanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to penetrate biological membranes, while the methoxyacetamide moiety can interact with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • N-[4-(benzyloxy)phenyl]-2-chloroacetamide
  • 4-benzyloxybenzyl chloride

Comparison: N-[4-(benzyloxy)phenyl]-2-methoxyacetamide is unique due to the presence of both benzyloxy and methoxyacetamide groups, which confer specific chemical and biological properties. Compared to N-[4-(benzyloxy)phenyl]glycinamide, it has a methoxy group that can influence its reactivity and interaction with biological targets. N-[4-(benzyloxy)phenyl]-2-chloroacetamide, on the other hand, has a chloro group that can make it more reactive in certain substitution reactions.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-methoxy-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-12-16(18)17-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUMJLIBGXMQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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